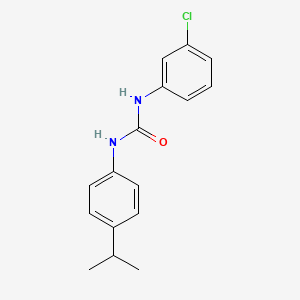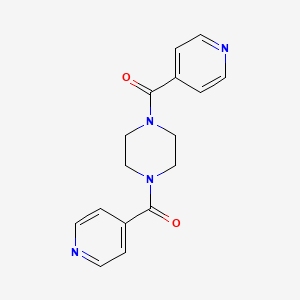![molecular formula C17H19N7O B5519062 2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)
2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.16510826 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging Applications
- Characterization of Radioactive Metabolites for PET Imaging : Research on WAY-100635, a compound with a related chemical structure, has shown its application in PET imaging to study 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret radioactivity uptake in the brain, indicating its potential in neurological studies (Osman et al., 1996).
Pharmacological Research
- Anticancer Research : A phase II clinical study evaluated the use of DTIC along with other compounds for treating malignant gliomas, highlighting the approach of using chemical compounds to enhance the antitumor effects of chloroethyl nitrosoureas (Ikeda et al., 1996).
Exploring Bioactive Compounds
- Investigation of Bioactive Pyridines : A study developed an accurate method for quantifying food-derived bioactive pyridines and their metabolites in human plasma and urine after coffee consumption, demonstrating the importance of analytical chemistry in understanding dietary exposures to bioactive compounds (Lang et al., 2010).
Understanding Toxicity and Exposure
- Exposure to Carcinogenic Compounds : Research has been conducted to estimate human exposures to carcinogenic heterocyclic amines by measuring the amounts of these compounds in human urine. This research underscores the significance of monitoring exposure to potentially hazardous compounds through diet (Ushiyama et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(ethylamino)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-3-19-17-20-8-14(9-21-17)16(25)23-12(2)13-4-6-15(7-5-13)24-11-18-10-22-24/h4-12H,3H2,1-2H3,(H,23,25)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUUZZEMFJCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)


![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)


![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)
![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
